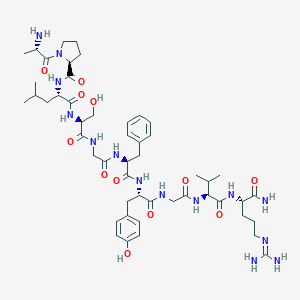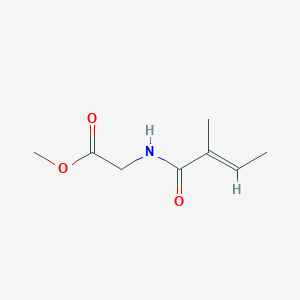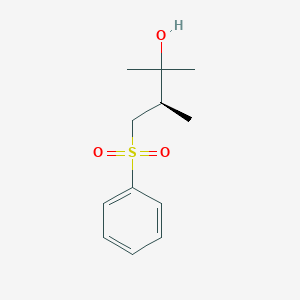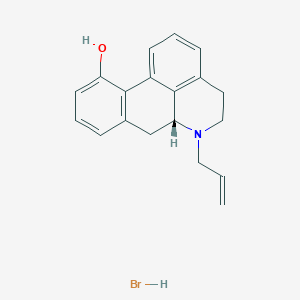
11-Hydroxy-N-allylnoraporphine
Overview
Description
11-Hydroxy-N-allylnoraporphine is a chemical compound . It is available for purchase for research purposes.
Synthesis Analysis
The synthesis of 11-Hydroxy-N-allylnoraporphine has been studied in the context of its R- and S-enantiomers . The synthesis process and its affinity for dopamine receptors in rat brain tissue have been particularly noted .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Hydroxy-N-allylnoraporphine include a molecular weight of 277.36000 and a boiling point of 453.8ºC at 760mmHg .Scientific Research Applications
Synthesis and Binding Studies
- Affinities at Dopamine and Serotonin Receptors: Novel 11-O-substituted N-alkylnoraporphines, including variants of 11-Hydroxy-N-allylnoraporphine, show moderate to high affinities for dopamine D(2) receptors but low affinities for D(1) and 5HT(1A) receptors. This suggests potential applications in targeting dopamine receptors for neurological and psychiatric conditions (Si et al., 2008).
Neuropharmacological Evaluation
- Binding Affinity and Behavioral Effects: Synthesized N-substituted-11-hydroxynoraporphines, including 11-Hydroxy-N-allylnoraporphine, demonstrate binding affinity at dopamine receptor sites and influence motor activity in rats. This highlights potential research applications in the development of novel therapeutic agents for motor disorders (Csutoras et al., 2004).
Synthesis and Radiopharmaceutical Applications
- Potential Dopamine D2 Agonist: The synthesis of 2-Fluoro-11-hydroxy-N-propylnoraporphine, a close analog, has been investigated for its high affinity and selectivity at the D(2) receptor, indicating the possibility of using similar compounds in radiopharmaceutical applications for imaging dopamine receptors (Zhang et al., 2005).
Cytotoxic Activities in Medical Research
- Cytotoxic Activities Against Cancer Cell Lines: New compounds including 11-hydroxy-N-allylnoraporphine derivatives have shown cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and therapy (Chen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BrH/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15;/h2-8,16,21H,1,9-12H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOACIXREDPIRO-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156685 | |
| Record name | 11-Hydroxy-N-allylnoraporphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxy-N-allylnoraporphine | |
CAS RN |
130699-47-7 | |
| Record name | 11-Hydroxy-N-allylnoraporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-N-allylnoraporphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



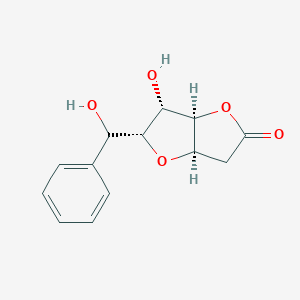
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
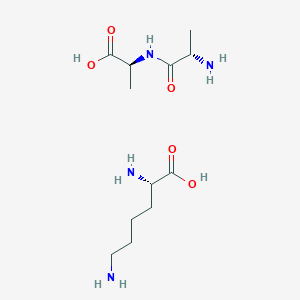
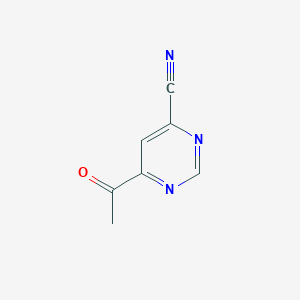
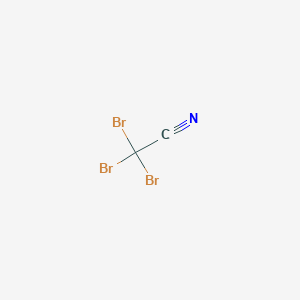
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
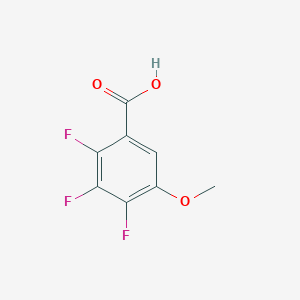
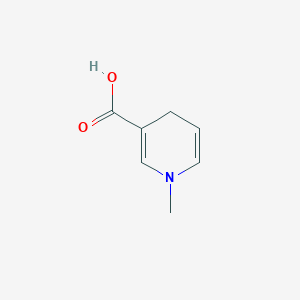
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
